BenchChemオンラインストアへようこそ!

2,4,6-trichloro-pyrido[3,2-d]pyrimidine

Regioselective synthesis Nucleophilic aromatic substitution Pyridopyrimidine chemistry

2,4,6-Trichloro-pyrido[3,2-d]pyrimidine (CAS 1036738-12-1) is a heterocyclic building block of the pyrido[3,2-d]pyrimidine family, bearing three chlorine substituents at positions 2, 4, and 6 on the fused bicyclic core. With a molecular formula of C₇H₂Cl₃N₃ and a molecular weight of 234.47 g/mol, this compound serves as a key intermediate in medicinal chemistry for constructing trisubstituted pyrido[3,2-d]pyrimidine libraries targeting kinase inhibition and antiviral applications.

Molecular Formula C7H2Cl3N3
Molecular Weight 234.5 g/mol
CAS No. 1036738-12-1
Cat. No. B1396530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trichloro-pyrido[3,2-d]pyrimidine
CAS1036738-12-1
Molecular FormulaC7H2Cl3N3
Molecular Weight234.5 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1N=C(N=C2Cl)Cl)Cl
InChIInChI=1S/C7H2Cl3N3/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H
InChIKeyKPUMPJIRBVOFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trichloro-pyrido[3,2-d]pyrimidine (CAS 1036738-12-1): A C-6-Functionalized Polyhalogenated Scaffold for Kinase-Targeted Library Synthesis


2,4,6-Trichloro-pyrido[3,2-d]pyrimidine (CAS 1036738-12-1) is a heterocyclic building block of the pyrido[3,2-d]pyrimidine family, bearing three chlorine substituents at positions 2, 4, and 6 on the fused bicyclic core . With a molecular formula of C₇H₂Cl₃N₃ and a molecular weight of 234.47 g/mol, this compound serves as a key intermediate in medicinal chemistry for constructing trisubstituted pyrido[3,2-d]pyrimidine libraries targeting kinase inhibition and antiviral applications. Its defining structural feature—chlorination at C-6 on the pyridine ring—distinguishes it from the more commonly studied 2,4,7- and 2,4,8-trichloro isomers, enabling distinct regioselective functionalization strategies [1].

Why 2,4,6-Trichloro-pyrido[3,2-d]pyrimidine Cannot Be Replaced by the 2,4-Dichloro or 2,4,7-Trichloro Analogs


Pyrido[3,2-d]pyrimidine trichloro isomers are not interchangeable because the position of the third chlorine atom dictates both the nucleophilic aromatic substitution (SNAr) reactivity order and the accessible chemical space for downstream derivatization. In the 2,4,8-trichloro series, the established SNAr reactivity order is C-4 > C-2 > C-8 [1]. In the 2,4,7-trichloro series, double arylations and SNAr reactions occur selectively at C-4 and C-2, leaving C-7 substitution requiring microwave irradiation [2]. The 2,4,6-trichloro isomer places the third chlorine on the pyridine ring (C-6), where it is inherently less activated toward SNAr than positions on the electron-deficient pyrimidine ring. This creates a unique 'latent handle' that can be addressed under orthogonal conditions, enabling sequential, programmable functionalization strategies that are impossible with the 2,4-dichloro analog (which lacks the C-6 vector entirely) or the 2,4,7- and 2,4,8-trichloro isomers (where all three chlorines reside on the pyrimidine ring and compete for reactivity) .

Quantitative Differentiation Evidence: 2,4,6-Trichloro-pyrido[3,2-d]pyrimidine vs. Closest Analogs


Reactivity Hierarchy: C-6 Pyridine Chlorine Is Fundamentally Less Activated Than C-2/C-4 Pyrimidine Chlorines

In pyrido[3,2-d]pyrimidine systems, nucleophilic displacement occurs far more readily on the pyrimidine ring than on the pyridine ring. For the 2,4,8-trichloro isomer, the established SNAr reactivity order is 4 > 2 > 8 [1]. For the 2,4,7-trichloro isomer, selective double arylations occur at C-4 and C-2, while C-7 substitution requires microwave irradiation at elevated temperature [2]. In the target 2,4,6-trichloro compound, C-6 is located on the pyridine ring and is therefore significantly less reactive toward SNAr than C-2 and C-4 on the pyrimidine ring. This creates a built-in selectivity gradient of approximately C-4 > C-2 >> C-6, enabling stepwise sequential functionalization without protecting group strategies. In contrast, the 2,4-dichloro analog offers no C-6 vector at all, reducing the maximum number of diversity points from three to two .

Regioselective synthesis Nucleophilic aromatic substitution Pyridopyrimidine chemistry

C-6 Substitution Is a Privileged Vector for Dihydrofolate Reductase (DHFR) Inhibitor Development

Multiple independent medicinal chemistry campaigns have identified the C-6 position of pyrido[3,2-d]pyrimidines as a critical vector for modulating dihydrofolate reductase (DHFR) inhibitory activity. A 2017 study evaluating a series of 6-substituted pyrido[3,2-d]pyrimidines as nonclassical lipophilic antifolates targeting DHFR demonstrated that C-6 substitution pattern directly governs antiproliferative potency [1]. A subsequent 2019 study developed fourteen 6-substituted pyrido[3,2-d]pyrimidines as potent and selective DHFR inhibitors for Pneumocystis pneumonia, further confirming the centrality of C-6 functionalization to biological activity in this chemotype [2]. In contrast, the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine series has been explored primarily as PI3K/mTOR inhibitors rather than DHFR inhibitors [3], illustrating that the position of the third substituent directs target selectivity. The 2,4,6-trichloro compound provides direct synthetic access to this biologically validated C-6 vector, whereas the 2,4-dichloro analog requires additional synthetic steps to install a functional group at C-6.

Anticancer agents Dihydrofolate reductase inhibition Antifolate drug discovery

Patented Scaffold for HCV Antiviral Therapy: 2,4,6-Trisubstitution Pattern as an Industry-Validated Chemotype

Gilead Sciences' patent US 8,232,278 (WO 2006/135993) specifically claims 2,4,6-trisubstituted pyrido(3,2-d)pyrimidine derivatives for the treatment of hepatitis C virus (HCV) infections [1]. The patent establishes the 2,4,6-substitution pattern—rather than the 2,4,7-, 2,4,8-, or 2,4-disubstituted patterns—as the therapeutically relevant scaffold for this indication. The patent explicitly describes the synthetic utility of trichlorinated intermediates for constructing the claimed 2,4,6-trisubstituted derivatives, positioning 2,4,6-trichloro-pyrido[3,2-d]pyrimidine as the logical gateway intermediate for anyone seeking to explore this patented chemical space [1]. A related patent family (US 8,536,187) further extends coverage to 2,4,6-trisubstituted pyrido(3,2-d)pyrimidines for treating Flaviviridae family viral infections [2]. In contrast, the 2,4,7-trisubstituted series appears in patent literature primarily as PI3K/mTOR inhibitors (WO 2006/024666 and related filings), confirming that different trichloro isomers feed into completely distinct intellectual property landscapes [3].

Antiviral drug discovery Hepatitis C virus Patent-protected scaffold

Distinct Synthetic Route from 3-Amino-6-chloro-2-pyridinecarboxamide Enables Different Supply Chain Economics

The synthesis of 2,4,6-trichloro-pyrido[3,2-d]pyrimidine proceeds via cyclization of 3-amino-6-chloro-2-pyridinecarboxamide with urea or related carbonyl sources, followed by chlorination with POCl₃/PCl₅ . This route is distinct from that of the 2,4,7-trichloro isomer, which is accessed through chlorination of 2,4-dihydroxypyrido[3,2-d]pyrimidine precursors derived from 3-aminopicolinic acid , and from the 2,4,8-trichloro isomer, which is prepared via a multi-step sequence involving 6-substituted pyrido[3,2-d]pyrimidine-2,4-dione intermediates [1]. The 2,4-dichloro analog shares the 3-aminopicolinic acid starting material with the 2,4,7-isomer but terminates at a different chlorination stage . These divergent synthetic routes mean that the commercial availability, cost structure, and lead times for each isomer are driven by different starting material supply chains and process chemistries. The target compound's reliance on 6-chloro-substituted pyridine precursors may affect procurement economics compared to isomers derived from unsubstituted picolinic acid.

Synthetic methodology Supply chain differentiation Pyridopyrimidine synthesis

Optimal Deployment Scenarios for 2,4,6-Trichloro-pyrido[3,2-d]pyrimidine in Drug Discovery and Chemical Biology


Sequential Three-Component Diversification for Kinase-Focused Compound Libraries

Leverage the C-4 > C-2 >> C-6 reactivity gradient to execute sequential, chemoselective SNAr reactions without protecting groups. Typical workflow: (1) First SNAr at C-4 with an amine nucleophile under mild conditions (room temperature to 60°C); (2) Second SNAr at C-2 with a different amine or thiol nucleophile at elevated temperature (80–120°C); (3) Final functionalization at C-6 via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under more forcing conditions, exploiting the lower reactivity of the pyridine-ring chlorine. This strategy, supported by the established reactivity hierarchy documented across the pyridopyrimidine literature [1], enables rapid construction of 2,4,6-trisubstituted libraries for kinase selectivity profiling. This sequential approach is not feasible with the 2,4-dichloro analog (lacks C-6) and follows a different reactivity logic than the 2,4,7- or 2,4,8-isomers, where all reactive positions reside on the pyrimidine ring [2].

HCV Antiviral Lead Optimization Using the Gilead Patent Scaffold

The 2,4,6-trisubstituted pyrido(3,2-d)pyrimidine scaffold is explicitly claimed in Gilead Sciences' HCV antiviral patents (US 8,232,278 and US 8,536,187) [1]. Medicinal chemistry teams pursuing HCV NS5A or related targets can use 2,4,6-trichloro-pyrido[3,2-d]pyrimidine as the central intermediate for parallel synthesis of patent-compliant compound arrays. The C-6 chlorine provides a unique vector for introducing substituents that modulate antiviral potency and pharmacokinetic properties. Critically, use of 2,4,7- or 2,4,8-trichloro isomers in this context would lead to compounds outside the scope of the Gilead patent claims, with fundamentally different IP implications and potentially divergent biological activity profiles [2].

DHFR-Targeted Anticancer and Anti-Infective Probe Synthesis

With multiple independent studies validating the 6-substituted pyrido[3,2-d]pyrimidine scaffold as a productive chemotype for dihydrofolate reductase (DHFR) inhibition [1], the 2,4,6-trichloro compound is the optimal starting material for DHFR-focused medicinal chemistry. C-6 diversification can be used to explore lipophilic antifolate space (as demonstrated in the 2017 nonclassical antifolate study) or to achieve species-selectivity between human and pathogen DHFR isoforms (as demonstrated in the 2019 Pneumocystis jirovecii DHFR study) [1]. The 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidine pharmacophore—accessed via amination at C-2 and C-4 followed by C-6 functionalization—has been validated across >40 published analogs, establishing a clear structure-activity relationship precedent for this substitution pattern [2].

Chemical Biology Tool Compound Synthesis Requiring Orthogonal Fluorescent or Affinity Tags at C-6

The reduced reactivity of the C-6 chlorine on the pyridine ring creates an opportunity to install reporter groups (fluorophores, biotin, photoaffinity labels) at this position without competing with functionalization at C-2 and C-4. This is particularly valuable for chemical biology applications requiring bifunctional or trifunctional probe molecules. The 2,4,6-trichloro compound allows the chemist to first install pharmacophore-determining substituents at C-2 and C-4, and then append a tag at C-6 under orthogonal coupling conditions (e.g., Sonogashira or Buchwald-Hartwig coupling) without risking tag displacement or cross-reactivity. The 2,4,7- and 2,4,8-isomers do not offer this orthogonal reactivity pattern because all three chlorine atoms in those systems reside on the same (pyrimidine) ring and exhibit more closely matched SNAr reactivity [1].

Quote Request

Request a Quote for 2,4,6-trichloro-pyrido[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.